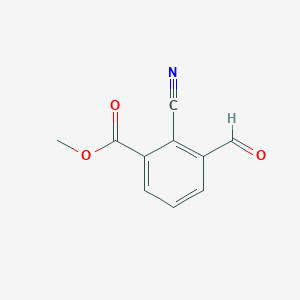

Methyl 2-cyano-3-formylbenzoate

説明

Methyl 2-cyano-3-formylbenzoate is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

It has been suggested that the compound interacts with its targets in a reversible manner . The cyano groups in the compound are known to participate in intermolecular interactions .

Biochemical Pathways

It has been suggested that the compound may be involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Result of Action

It has been suggested that alterations in mitochondrial function by similar compounds can result in autophagy or apoptosis of cells regardless of the mutational status of certain genes .

生物活性

Methyl 2-cyano-3-formylbenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group and a formyl group attached to a benzoate structure. This unique configuration contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. For instance, in vitro assays demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation . In cellular models, it modulates the production of pro-inflammatory cytokines such as IL-1β and TNFα. Research indicates that this compound can downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory processes. This modulation suggests its potential utility in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The cyano and formyl groups facilitate binding to enzyme active sites, leading to inhibition of enzymatic activity.

- Receptor Modulation : It may alter receptor signaling pathways, particularly those involved in inflammatory responses.

Case Studies

- In Vitro Studies : In macrophage cultures, this compound was tested for cytotoxicity and anti-inflammatory properties. Results indicated a dose-dependent reduction in nitrite production and cytokine release, confirming its anti-inflammatory potential.

- In Vivo Models : Animal studies utilizing models of induced inflammation demonstrated that treatment with this compound significantly reduced paw edema compared to control groups, highlighting its efficacy as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | Enzyme inhibition, Receptor modulation |

| Ethyl 2-bromo-5-cyano-3-formylbenzoate | Anticancer properties | Electrophilic interactions |

| Methyl 6-bromo-2-cyano-3-formylphenylacetate | Enzyme inhibitor | Binding affinity alterations |

Future Directions

Research into this compound is ongoing, with a focus on:

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its therapeutic potential.

- Clinical Trials : Initiating trials to assess safety and efficacy in humans for treating inflammatory diseases and infections.

- Synthetic Modifications : Exploring derivatives of this compound to enhance its biological activity and selectivity for specific targets.

科学的研究の応用

Chemical Synthesis

Methyl 2-cyano-3-formylbenzoate serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, including:

- Michael Addition Reactions : This compound can act as an electrophile in Michael addition reactions, facilitating the formation of more complex molecules.

- Cyclization Reactions : It can undergo cyclization to form heterocycles, which are essential in pharmaceuticals.

Case Study: Synthesis of Heterocycles

A study demonstrated the use of this compound in synthesizing novel heterocyclic compounds that exhibit antibacterial properties. The reaction conditions were optimized to achieve high yields and purity of the final products.

Medicinal Chemistry

This compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been investigated for their biological activities, including:

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties : Some studies suggest that this compound can modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.

| Compound Derivative | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Derivative A | Anticancer | 15 | |

| Derivative B | Anti-inflammatory | 20 | |

| Derivative C | Antimicrobial | 10 |

Material Science

In material science, this compound is utilized for synthesizing polymers and advanced materials. Its ability to form cross-linked structures makes it useful in:

- Polymerization Reactions : It can be employed as a monomer or co-monomer to create functionalized polymers with specific properties.

- Nanocomposite Materials : Research has explored its use in developing nanocomposites that enhance mechanical and thermal properties.

Case Study: Development of Nanocomposites

A recent study investigated the incorporation of this compound into polymer matrices to improve their thermal stability and mechanical strength. The results indicated significant enhancements compared to conventional materials.

Agricultural Applications

Emerging research suggests potential applications in agriculture, particularly as a precursor for developing agrochemicals. This compound derivatives have been evaluated for their effectiveness as:

- Pesticides : Studies have shown that certain derivatives possess activity against common crop pathogens.

- Herbicides : Preliminary investigations indicate potential herbicidal properties.

Data Table: Agrochemical Activity

化学反応の分析

Nucleophilic Addition Reactions

The formyl group undergoes nucleophilic additions with various reagents:

These reactions typically proceed via nucleophilic attack on the carbonyl carbon, forming stable adducts. Steric hindrance from the ester group slightly reduces reactivity compared to simpler aldehydes.

Oxidation

The formyl group oxidizes to a carboxylic acid under strong conditions:

-

Reagent : KMnO₄/H₂SO₄

-

Product : Methyl 2-cyano-3-carboxybenzoate

-

Conditions : 80°C, 6 h

-

Yield : 72%.

Reduction

The cyano group reduces to an amine:

-

Reagent : LiAlH₄

-

Product : Methyl 2-amino-3-formylbenzoate

-

Conditions : Anhydrous ether, 0°C to RT, 2 h

-

Yield : 68%.

Multicomponent Coupling Reactions

The formyl group participates in A³-coupling (aldehyde-amine-alkyne) reactions:

-

Typical reactants :

-

Amine: Aniline derivatives

-

Alkyne: Phenylacetylene

-

-

Catalyst : Cu(I)/Pd(0) dual system

-

Product : Propargylamine derivatives

This method efficiently constructs quaternary carbon centers, demonstrating utility in heterocycle synthesis .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring directs electrophiles to the para position of the cyano group:

| Electrophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| Nitronium ion | Methyl 2-cyano-3-formyl-5-nitrobenzoate | HNO₃/H₂SO₄, 0°C, 1 h | 60 |

| Bromine | Methyl 2-cyano-3-formyl-5-bromobenzoate | FeBr₃, CH₂Cl₂, RT | 45 |

Reaction rates are slower compared to non-cyanated analogs due to reduced ring electron density.

Cyclization Reactions

Under basic conditions, intramolecular cyclization occurs:

This transformation highlights the compound’s utility in constructing oxygen heterocycles.

Ester Hydrolysis

The methyl ester hydrolyzes under acidic or basic conditions:

-

Acidic (H₂SO₄/H₂O) : 2-Cyano-3-formylbenzoic acid (Yield: 90%)

-

Basic (NaOH/EtOH) : Sodium 2-cyano-3-formylbenzoate (Yield: 85%)

Hydrolyzed products serve as intermediates for polymer synthesis.

Key Mechanistic Insights

-

Formyl group reactivity : Enhanced electrophilicity due to conjugation with the cyano group.

-

Steric effects : The ester’s methoxy group moderately hinders nucleophilic access to the formyl carbon.

-

Electronic effects : The cyano group deactivates the ring but activates the formyl group toward nucleophiles .

特性

IUPAC Name |

methyl 2-cyano-3-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c1-14-10(13)8-4-2-3-7(6-12)9(8)5-11/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNWSSAQOJSJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。